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Inavolisib is an oral, highly selective PI3Ka inhibitor with a unique dual mechanism of action [1] [2].

¢ Selective Inhibition: It potently and selectively inhibits the activity of the PI3Ka isoform, with over
300-fold selectivity compared to other isoforms (B, 9, y) [2]. This high selectivity is a key differentiator,
as it may lead to a more manageable toxicity profile than earlier, less selective PI3K inhibitors.

e Targeted Protein Degradation: Beyond inhibition, inavolisib uniquely promotes the degradation of
the mutated p110a protein (the product of the PIK3CA gene) [2]. This degradation offers a more
profound and sustained suppression of the oncogenic signaling pathway.

The diagram below illustrates this dual mechanism and the pathway it targets.
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Clinical Evidence and Relevance to Brain Metastases

The following table summarizes the key clinical evidence that establishes the importance of inavolisib and

provides context for its potential investigation in brain metastases.
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Evidence / o Implication for Brain
Description

Context Metastases Research

PIK3CA Found in 35-40% of HR+/HER2- breast Identifies a large patient subset

Mutation cancers; associated with treatment resistance with an unmet need, justifying

Prevalence and poorer prognosis [1] [3]. targeted therapeutic strategies.

Phase Il Inavolisib + palbociclib + fulvestrant Validates the potent clinical

INAVO120 Trial demonstrated significantly improved Overall efficacy of the inavolisib-based

(OS Data) Survival (OS) vs. control (median OS: 34.0 vs.  regimen in the target population.

PI3K Pathway
in Brain
Metastases

Case Studies
with Alpelisib

27.0 months; HR=0.67) in PIK3CA-mutated
advanced breast cancer [3] [4].

The PI3K pathway is frequently activated in
breast cancer brain metastases [5]. Preclinical
models suggest PI3K pathway inhibition could
be effective against them [5].

Case reports document patients with PIK3CA-
mutated breast cancer and brain metastases
showing radiographic regression or stabilization
of CNS lesions on alpelisib (another PI3Ka
inhibitor) [5].

Provides a strong biological
rationale for investigating PI3K
inhibitors like inavolisib in this
setting.

Offers proof-of-concept that
PI3Ka inhibition can have activity
against established brain
metastases, supporting research
into inavolisib.

Proposed Research Directions & Considerations

Given the lack of specific protocols for inavelisib in brain metastasis models, here are key considerations

and suggested research avenues based on general principles and the clinical context:

¢ Blood-Brain Barrier (BBB) Penetration: A primary research question is the extent to which
inavolisib crosses the BBB. This should be a cornerstone of any experimental protocol, using
techniques like microdialysis or mass spectrometry to measure drug concentrations in the brain
parenchyma and cerebrospinal fluid (CSF) of animal models.
e Combination Therapy Strategies: Based on clinical success and mechanisms of resistance,
inavolisib should be tested in combination with other agents. Logical partners include:
o CDKA4/6 inhibitors (e.g., palbociclib), with which it has proven clinical synergy [2].
o Endocrine therapy (e.g., fulvestrant).
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o HER2-targeted therapies, as the PI3K pathway is a key resistance mechanism in HER2+
breast cancer [6].

e Use of Preclinical Models:

o Genetically Engineered Mouse Models (GEMMs): These models, which develop PIK3CA-
mutated brain metastases spontaneously, are ideal for studying the tumor microenvironment
and treatment efficacy.

o Patient-Derived Xenograft (PDX) Models: Implanting brain metastatic tissue from patients
into mice preserves tumor heterogeneity and is highly predictive of clinical response.

o Orthotopic Injection Models: Injecting PIK3CA-mutated breast cancer cells into the mouse
carotid artery or left ventricle can generate brain metastases for interventional studies.

Experimental Workflow Overview

The following chart outlines a high-level, generalized workflow for a typical inavelisib efficacy study in a

brain metastasis model.
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A Note on Protocol Gaps and Next Steps

The absence of specific, ready-to-use protocols in the public domain indicates that methodology for using
inavolisib in brain metastasis models is likely proprietary or still being developed within academic and

industry labs.
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To proceed with your research, I recommend these steps:

e Consult Foundational Literature: Look up studies on other PI3K inhibitors (like alpelisib or
buparlisib) in brain metastasis models for methodological insights that can be adapted [5].

e Contact the Manufacturer: Reach out to Roche/Genentech (the developer of inavolisib) through
their scientific exchange program. They may provide experimental protocols or offer collaborative
opportunities.

¢ Screen Scientific Databases: Use specialized databases to search for recent conference abstracts
(e.g., from ASCO, AACR, or SNO) where preliminary research data might have been presented.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528759?utm_src=pdf-bulk
https://www.smolecule.com/products/s528759?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

